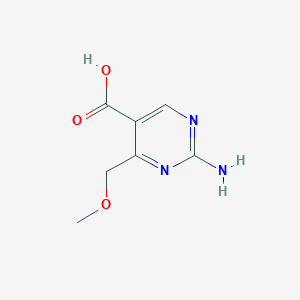

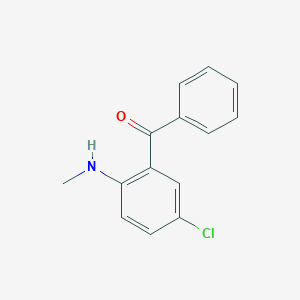

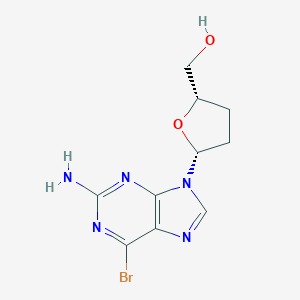

2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

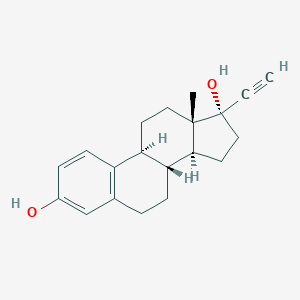

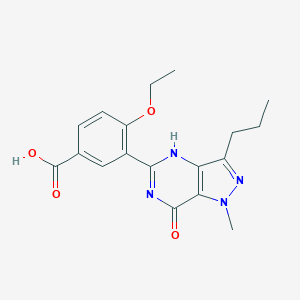

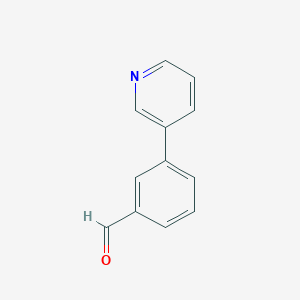

The compound "2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid" is a pyrimidine derivative, which is a class of compounds that have significant biological and medicinal importance. Pyrimidines are known to be key components in DNA and RNA, and modifications to the pyrimidine structure can lead to compounds with various pharmaceutical applications, including antiviral and antibacterial activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve multiple strategies, including alkylation, cyclization, and coupling reactions. For instance, the synthesis of 2,4-diamino-5-[2-methoxy-5-alkoxybenzyl]pyrimidines and related compounds involves the formation of a hybrid structure that combines features of known DHFR inhibitors, aiming to achieve a balance between potency and selectivity . Similarly, the synthesis of enantiomerically pure β-amino acids from pyrimidinone derivatives involves a series of reactions including acylation, annulation, and decarboxylation . These methods highlight the versatility of pyrimidine chemistry in generating a wide array of functionalized compounds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the interaction of the pyrimidine unit with carboxylic acids can lead to the formation of cocrystals with distinct hydrogen bonding patterns, which can influence the compound's properties and potential drug action . The tautomeric forms of pyrimidinium cations, as seen in different crystalline forms, can also provide insights into the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions that modify their structure and biological activity. For instance, the reaction of 2,4-diamino-6-hydroxypyrimidines with diisopropoxyphosphoryl methoxyethyl tosylate leads to the formation of regioisomers, which can be separated and converted into free phosphonic acids . Additionally, halogenation reactions can introduce halogen substituents into the pyrimidine ring, further diversifying the chemical space of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as water solubility, can be influenced by the presence of functional groups like the omega-carboxyl group, which can improve solubility and potentially enhance the compound's bioavailability . The basic esters of substituted pyrimidine-4-carboxylic acids have been synthesized and characterized, indicating the importance of understanding the physicochemical properties of these compounds for their potential therapeutic applications .

将来の方向性

特性

IUPAC Name |

2-amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-13-3-5-4(6(11)12)2-9-7(8)10-5/h2H,3H2,1H3,(H,11,12)(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTOOLRXORLYOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=NC=C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-9-[5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-methylphosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B138055.png)

![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)